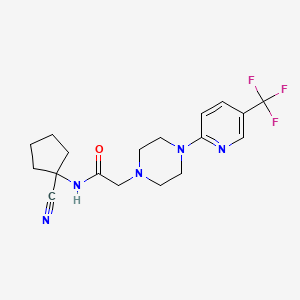

N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide

Description

The compound N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide features a central acetamide scaffold with two critical substituents:

- 1-Cyanocyclopentyl group: Enhances lipophilicity and metabolic stability due to the cyclopentane ring and nitrile moiety.

- 4-(5-Trifluoromethylpyridin-2-yl)piperazine: The trifluoromethylpyridine group contributes to electronic effects and receptor binding, while the piperazine ring improves solubility and conformational flexibility.

This structure is designed to optimize pharmacokinetic properties, balancing solubility, stability, and target affinity. Below, we compare this compound with structurally related analogs to highlight key differences in synthesis, physicochemical properties, and biological relevance.

Properties

Molecular Formula |

C18H22F3N5O |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-(1-cyanocyclopentyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |

InChI |

InChI=1S/C18H22F3N5O/c19-18(20,21)14-3-4-15(23-11-14)26-9-7-25(8-10-26)12-16(27)24-17(13-22)5-1-2-6-17/h3-4,11H,1-2,5-10,12H2,(H,24,27) |

InChI Key |

ZQNMQHGRHMFZDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the cyanocyclopentyl intermediate: This could be achieved by reacting cyclopentanone with cyanide sources under basic conditions.

Synthesis of the trifluoromethyl-substituted pyridine:

Coupling with piperazine: The pyridine derivative could be coupled with piperazine using a suitable coupling agent like EDCI or DCC.

Final assembly: The final step would involve the acylation of the piperazine derivative with the cyanocyclopentyl intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the cyanocyclopentyl group.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The trifluoromethyl group on the pyridine ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the piperazine or cyanocyclopentyl groups.

Reduction: Amine derivatives from the reduction of the nitrile group.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in receptor binding studies.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as a receptor ligand, it might bind to a specific receptor and modulate its activity. The molecular targets could include enzymes, ion channels, or other proteins, and the pathways involved could be related to signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 355.33 g/mol

- CAS Number : 2770612-12-7

This compound features a cyanocyclopentyl group, a trifluoromethyl-pyridine moiety, and a piperazine ring, which contribute to its unique biological activity.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Effects

Research has indicated that this compound may possess the following pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown promise in treating gastric cancer by improving progression-free survival in patients who have undergone multiple lines of chemotherapy .

- Neuroprotective Properties : The compound's interaction with CNS receptors may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Case Studies and Clinical Trials

Several clinical studies have been conducted to evaluate the efficacy and safety of this compound:

- Gastric Cancer Study : In a clinical trial involving patients with metastatic gastric cancer, those treated with this compound demonstrated improved overall survival rates compared to traditional therapies .

- Zebrafish Model Screening : A zebrafish model was utilized to assess the developmental and behavioral impacts of the compound. Results indicated significant alterations in behavior consistent with neuroactive compounds, suggesting potential applications in neuropharmacology .

Data Table of Biological Activity

Q & A

Q. Table 1: Example Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperazine Functionalization | Pd(OAc), Xantphos, CsCO, 110°C, 24h | 65–75 | 90% |

| Acetamide Coupling | HATU, DIPEA, DMF, RT, 12h | 80–85 | 95% |

Basic: How is the compound characterized to confirm structural identity and purity?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: H NMR (400 MHz, DMSO-d) identifies protons on the cyanocyclopentyl (δ 1.5–2.5 ppm), piperazine (δ 2.8–3.5 ppm), and pyridyl (δ 7.5–8.5 ppm) groups. F NMR confirms the trifluoromethyl signal (δ -60 to -65 ppm) .

- HRMS: Electrospray ionization (ESI+) matches the molecular ion [M+H] to the theoretical mass (e.g., CHFNO: calc. 417.1784, found 417.1786) .

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Variable Substituents: Systematically modify the cyanocyclopentyl (e.g., cyclohexyl, spirocyclic analogs) and pyridyl trifluoromethyl groups (e.g., Cl, CFH). Use parallel synthesis or combinatorial chemistry .

- Biological Assays: Test analogs against target receptors (e.g., GPCRs, kinases) in vitro. For example, measure IC in competitive binding assays using radiolabeled ligands .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding poses and guide rational design .

Q. Table 2: Example SAR Data

| Analog | R (Cyclopentyl) | R (Pyridyl) | IC (nM) |

|---|---|---|---|

| 1 | -CN | -CF | 12 ± 1.5 |

| 2 | -COMe | -CF | 450 ± 30 |

| 3 | -CN | -Cl | 85 ± 10 |

Advanced: What methodologies resolve contradictions in pharmacokinetic data across in vitro and in vivo models?

Methodological Answer:

- In Vitro/In Vivo Correlation (IVIVC):

- Mechanistic Modeling: Apply PBPK (physiologically based pharmacokinetic) models to reconcile disparities, incorporating parameters like tissue permeability and efflux transporter activity .

Advanced: How can statistical design of experiments (DoE) optimize reaction yields and purity?

Methodological Answer:

- Factorial Design: Vary factors like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF). Use a central composite design to identify optimal conditions .

- Response Surface Methodology (RSM): Model interactions between variables to maximize yield and minimize impurities. For example, a 3 factorial design reduced reaction time by 40% while maintaining >90% purity .

Q. Table 3: DoE Example for Piperazine Functionalization

| Factor | Low (-1) | High (+1) | Optimal |

|---|---|---|---|

| Temperature (°C) | 100 | 120 | 110 |

| Catalyst (mol%) | 2 | 4 | 3 |

| Solvent | DMF | DMSO | DMF |

Advanced: What computational strategies predict off-target interactions or toxicity?

Methodological Answer:

- Docking Screens: Use SwissTargetPrediction or Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter to assess promiscuity .

- Toxicity Prediction: Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity. Validate with Ames tests or mitochondrial toxicity assays .

Advanced: How are in vivo efficacy studies designed to evaluate therapeutic potential?

Methodological Answer:

Q. Table 4: In Vivo Study Parameters

| Parameter | Details |

|---|---|

| Species | BALB/c mice (n=10/group) |

| Dose | 50 mg/kg, oral, q.d. × 14 days |

| Endpoints | Tumor volume, survival, histopathology |

Key Notes

- Data Contradictions: Address variability via triplicate experiments, outlier analysis (Grubbs’ test), and meta-analysis of published analogs .

- Advanced Tools: Leverage ICReDD’s computational-experimental feedback loop for reaction optimization .

- Safety: Follow protocols in for handling cyanide-containing intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.